molecular formula C15H19NO2 B8540549 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid

2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid

Cat. No. B8540549
M. Wt: 245.32 g/mol
InChI Key: ISFPDIWMWZCMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927715B2

Procedure details

2-(1′-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4′-piperidine]-3-yl)acetic acid (200 mg, 0.58 mmol) was added to a solution of 20% trifluoroacetic acid in anhydrous CH2Cl2 (3 mL) at 0° C. The reaction solution was stirred at rt for 2 h until the starting material had been consumed. The solution was concentrated to give crude 2-(2,3-dihydrospiro[indene-1,4′-piperidine]-3-yl)acetic acid (160 mg) which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2([C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]([CH2:22][C:23]([OH:25])=[O:24])[CH2:14]2)[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH:8]1[CH2:13][CH2:12][C:11]2([C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]([CH2:22][C:23]([OH:25])=[O:24])[CH2:14]2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CC(C1=CC=CC=C12)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at rt for 2 h until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CCC2(CC1)CC(C1=CC=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 112.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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